

Application of 8-Methoxyquinolin-5-amine in the synthesis of pharmaceutical compounds

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Compound of Interest

Compound Name: 8-Methoxyquinolin-5-amine

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An Application Guide to **8-Methoxyquinolin-5-amine** in Pharmaceutical Compound Synthesis

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Role of 8-Methoxyquinolin-5-amine

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.^[1] Its derivatives are integral to a wide array of pharmacologically active compounds, from antimalarials to kinase inhibitors.^{[1][2][3]} Among the many functionalized quinolines, **8-Methoxyquinolin-5-amine** stands out as a particularly versatile and valuable building block for pharmaceutical synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of **8-Methoxyquinolin-5-amine**. We will delve into its role as a key intermediate, explore its utility in directing complex chemical transformations, and provide detailed, field-proven protocols for its use. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Physicochemical Properties & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. **8-Methoxyquinolin-5-amine** is a stable solid under standard conditions

but requires careful handling.

Table 1: Physicochemical Data for **8-Methoxyquinolin-5-amine**

Property	Value	Source
CAS Number	30465-68-0	[4][5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[4][5][6]
Molecular Weight	174.20 g/mol	[4][5][6]
Appearance	Powder	[4]
Melting Point	90-95 °C	[4][5]
Boiling Point	355.7 °C (Predicted)	[4][5]
pKa	3.98 (Predicted)	[4]

Safety & Handling: **8-Methoxyquinolin-5-amine** is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements:
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]
- Precautionary Measures:
 - P261: Avoid breathing dust.[6]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

- Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4][5]

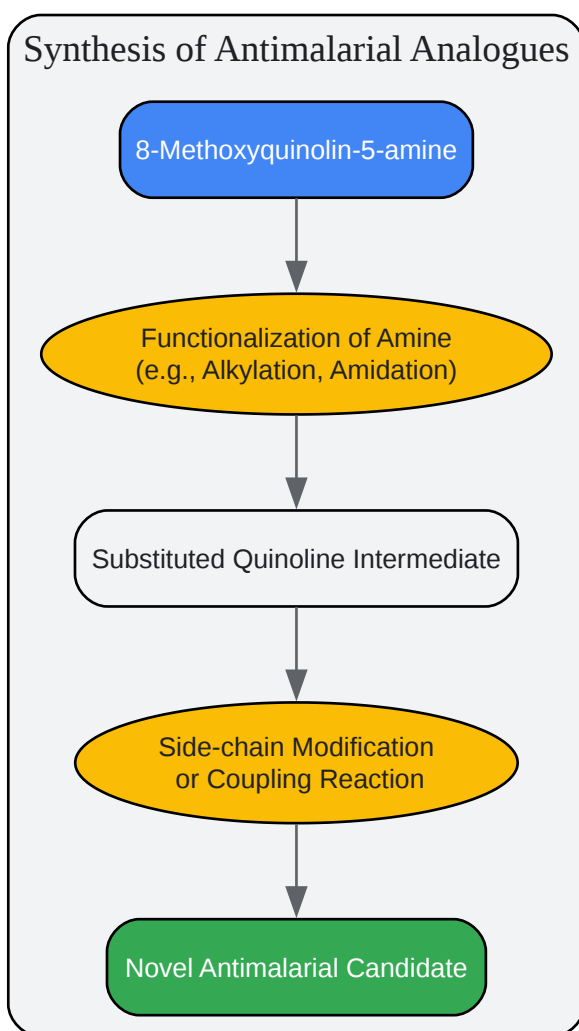
Core Applications in Pharmaceutical Synthesis

The unique arrangement of the methoxy and amine functional groups on the quinoline core makes **8-Methoxyquinolin-5-amine** a strategic precursor in several areas of drug development.

Foundational Precursor for 8-Aminoquinoline Antimalarials

The 8-aminoquinoline class of drugs, which includes primaquine and tafenoquine, is critical for eradicating the persistent liver stages of *Plasmodium vivax* and *P. ovale* malaria.[2][8] **8-Methoxyquinolin-5-amine** (an isomer of the core 6-methoxy-8-aminoquinoline found in primaquine) and its close analogues serve as essential starting materials or comparators in the synthesis of novel antimalarial agents.[9][10][11] The 6-methoxy group, in particular, is considered necessary for optimal antimalarial activity.[8]

The general strategy involves the functionalization of the amino group to introduce a diamine-containing side chain, a hallmark of primaquine-like molecules. Researchers often utilize this scaffold to create libraries of hybrid molecules, for instance by linking it to a tetrazole ring, to develop new compounds that can circumvent drug resistance.[10]



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Caption: General workflow for developing antimalarial candidates.

Removable Directing Group for C-H Activation

A sophisticated application of this molecule is its use as an auxiliary or "directing group" in transition-metal-catalyzed C-H activation.^{[4][5][12]} This advanced synthetic strategy allows for the precise functionalization of otherwise unreactive C(sp³)-H bonds.

In this approach, a substrate of interest is first coupled to **8-Methoxyquinolin-5-amine** via an amide bond. The quinoline nitrogen and the amide oxygen then act as a bidentate ligand, chelating to a metal catalyst (e.g., palladium). This chelation brings the catalyst into close proximity to a specific C-H bond on the substrate, enabling its selective cleavage and

subsequent functionalization (e.g., arylation or amidation). A key advantage of this auxiliary, often referred to as the "Chen Auxiliary," is that it can be readily removed under mild oxidative conditions after the desired transformation is complete.^[4] This methodology has been instrumental in the stereoselective synthesis of complex molecules like α -amino- β -lactams and anti- α,β -diamino acids.^[13]

Intermediate for Diverse Therapeutic Agents

Beyond antimalarials, the **8-Methoxyquinolin-5-amine** scaffold is a valuable starting point for generating compound libraries for various therapeutic targets. Its derivatives have been explored in the development of:

- **EZH2 Inhibitors:** As a privileged structure, the quinoline core has been used to develop inhibitors of EZH2, an enzyme implicated in cancer.^[3]
- **Neurological Disorder Therapeutics:** Carboxylic acid derivatives of methoxyquinoline are used as key intermediates in synthesizing pharmaceuticals targeting neurological disorders.^[14]
- **Antimicrobial Agents:** The quinoline core itself exhibits antibacterial and antifungal properties, making its derivatives promising candidates for new anti-infective agents.^{[11][15]}

Detailed Experimental Protocols

The following protocols are representative examples of how **8-Methoxyquinolin-5-amine** and its precursors are synthesized and utilized.

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Primaquine Precursor)

This protocol outlines the foundational Skraup synthesis to create the quinoline core, which is a common precursor to the corresponding amine.^[10]

Reaction Scheme: 4-Methoxy-2-nitroaniline + Glycerol $\xrightarrow{-(H_2SO_4, \text{Oxidizing Agent})}$ 6-Methoxy-8-nitroquinoline

Materials & Reagents:

Reagent	M.W.	Amount	Moles
4-Methoxy-2-nitroaniline	168.15	16.8 g	0.1
Glycerol	92.09	27.6 g	0.3
Concentrated H ₂ SO ₄	98.08	30 mL	-
Oxidizing Agent (e.g., Nitrobenzene)	123.11	12.3 g	0.1

Procedure:

- Carefully add 30 mL of concentrated sulfuric acid to a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.
- To the cooled acid, slowly add 16.8 g (0.1 mol) of 4-methoxy-2-nitroaniline and 27.6 g (0.3 mol) of glycerol with continuous stirring.
- Add the oxidizing agent (e.g., 12.3 g of nitrobenzene) to the mixture.
- Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 120-130 °C for 3-4 hours.
- Allow the reaction mixture to cool to room temperature.
- Carefully pour the cooled mixture into 500 mL of cold water with vigorous stirring.
- Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~8-9. This must be done in an ice bath as the neutralization is highly exothermic.
- The product will precipitate as a solid. Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from ethanol to yield pure 6-methoxy-8-nitroquinoline.

Protocol 2: Reduction of the Nitro Group to form 6-Methoxyquinolin-8-amine

This step converts the nitro-intermediate into the key amine functionality. Tin(II) chloride is an effective and common reducing agent for this transformation.^[10]

Reaction Scheme: 6-Methoxy-8-nitroquinoline --(SnCl₂·2H₂O, EtOH)--> 6-Methoxyquinolin-8-amine

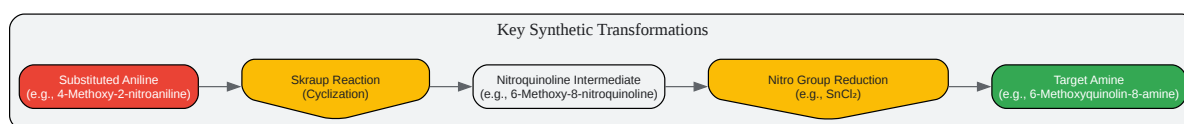
Materials & Reagents:

Reagent	M.W.	Amount	Moles
6-Methoxy-8-nitroquinoline	204.18	10.2 g	0.05
Tin(II) chloride dihydrate (SnCl ₂ ·2H ₂ O)	225.63	56.4 g	0.25
Ethanol (95%)	-	200 mL	-
Concentrated HCl	-	As needed	-

Procedure:

- Suspend 10.2 g (0.05 mol) of 6-methoxy-8-nitroquinoline in 200 mL of 95% ethanol in a 500 mL round-bottom flask.
- Heat the mixture to reflux with stirring to achieve partial dissolution.
- In a separate beaker, dissolve 56.4 g (0.25 mol) of SnCl₂·2H₂O in a minimal amount of concentrated HCl to prevent hydrolysis, then carefully add it to the refluxing quinoline suspension in portions.
- Continue refluxing for 1-2 hours after the addition is complete. Monitor the reaction progress using TLC until the starting material is consumed.

- Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
- Make the solution strongly alkaline (pH > 10) by adding a cold 40% NaOH solution. This will precipitate tin salts.
- Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude 6-methoxyquinolin-8-amine.
- Purify the product by column chromatography on silica gel or by recrystallization.



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Caption: Core synthesis pathway to obtain the aminoquinoline scaffold.

Conclusion

8-Methoxyquinolin-5-amine and its isomers are not merely passive intermediates but active participants in sophisticated synthetic strategies. From their foundational role in the development of life-saving antimalarial drugs to their modern application as removable directing groups for C-H activation, these compounds demonstrate remarkable versatility. The protocols and data presented herein provide a robust framework for researchers to leverage the unique chemical properties of this scaffold in the pursuit of novel pharmaceutical agents.

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